molecular formula C8H4ClN5O B13901521 8-chlorotetrazolo[1,5-c]quinazolin-5(6H)-one CAS No. 54013-08-0

8-chlorotetrazolo[1,5-c]quinazolin-5(6H)-one

Cat. No.: B13901521
CAS No.: 54013-08-0
M. Wt: 221.60 g/mol
InChI Key: BLMXGAHXNWSPOF-UHFFFAOYSA-N
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Description

8-Chlorotetrazolo[1,5-c]quinazolin-5(6H)-one is a heterocyclic compound that belongs to the quinazoline family This compound is characterized by a fused tetrazole and quinazoline ring system, which imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-chlorotetrazolo[1,5-c]quinazolin-5(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dichloroquinazoline with sodium azide, followed by cyclization to form the tetrazole ring . The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis of this compound on a larger scale would likely involve optimization of the reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 8-Chlorotetrazolo[1,5-c]quinazolin-5(6H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, amines, and thiols in polar solvents like DMF or DMSO.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include various substituted tetrazoloquinazolines.

    Oxidation Products: Oxidized derivatives of the tetrazole ring.

    Reduction Products: Reduced forms of the quinazoline or tetrazole rings.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-chlorotetrazolo[1,5-c]quinazolin-5(6H)-one involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, its ability to form hydrogen bonds and participate in π-π interactions enhances its binding affinity to various biological molecules.

Comparison with Similar Compounds

Uniqueness: 8-Chlorotetrazolo[1,5-c]quinazolin-5(6H)-one stands out due to its unique combination of a tetrazole and quinazoline ring, which imparts distinct chemical reactivity and biological activity. This dual-ring system enhances its potential as a versatile scaffold for drug development and materials science applications.

Properties

CAS No.

54013-08-0

Molecular Formula

C8H4ClN5O

Molecular Weight

221.60 g/mol

IUPAC Name

8-chloro-6H-tetrazolo[1,5-c]quinazolin-5-one

InChI

InChI=1S/C8H4ClN5O/c9-4-1-2-5-6(3-4)10-8(15)14-7(5)11-12-13-14/h1-3H,(H,10,15)

InChI Key

BLMXGAHXNWSPOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=O)N3C2=NN=N3

Origin of Product

United States

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